1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
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Description
1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (MDEPC) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. MDEPC is a versatile compound that has been used in a variety of research applications, including drug synthesis, drug delivery, and biochemistry.
Scientific Research Applications
Synthetic Chemistry Applications
- Catalytic Synthesis : Nano-Ni-4MSP2 was used as a novel catalyst in the one-pot three-component synthesis of 1-(α-Aminoalkyl)-2-Naphthols, demonstrating the utility of pyrimidine derivatives in facilitating complex organic reactions (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
- Corrosion Inhibition : Pyrimidine derivatives have shown significant performance in inhibiting copper corrosion in saline environments, highlighting their potential in material science and engineering applications (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).
Pharmaceutical and Medicinal Chemistry
- Anticancer Potential : Novel series of pyrimidine-5-carbonitrile derivatives were developed and evaluated for their cytotoxic activity against cancer cell lines, indicating the role of pyrimidine derivatives in cancer research (El-Dydamony et al., 2022).
- Anti-Inflammatory and Analgesic Agents : Benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from pyrimidine structures have been synthesized and evaluated for their analgesic and anti-inflammatory activities, underscoring their importance in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
properties
IUPAC Name |
1-(2-methoxyethyl)-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-14-3-2-11-5-6(4-9)7(12)10-8(11)13/h5H,2-3H2,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUAIMWPULARFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(=O)NC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile |
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